Iloprost-d4
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Overview
Description
Iloprost-d4 is a deuterated form of iloprost, a synthetic analogue of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, primarily produced in the vascular endothelium. This compound is used as an internal standard for the quantification of iloprost in various analytical applications, particularly in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iloprost-d4 involves the incorporation of deuterium atoms into the iloprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The production is typically carried out in specialized facilities equipped to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions: Iloprost-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium and to maintain the integrity of the iloprost structure .
Major Products Formed: The major products formed from the reactions involving this compound are typically deuterated analogues of iloprost. These products are used as standards in analytical applications to quantify the presence of iloprost in various samples .
Scientific Research Applications
Iloprost-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard in mass spectrometry to quantify iloprost levels in various samples . In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of iloprost, as well as its effects on various biological systems . In industry, this compound is used in the development and quality control of pharmaceutical products containing iloprost .
Mechanism of Action
Iloprost-d4 exerts its effects by mimicking the biological actions of prostacyclin. It binds to prostacyclin receptors on the surface of cells, leading to the activation of intracellular signaling pathways that result in vasodilation and inhibition of platelet aggregation . The molecular targets of this compound include the IP receptor and the prostaglandin E2 receptor subtype EP1 .
Comparison with Similar Compounds
Iloprost-d4 is similar to other deuterated analogues of prostacyclin, such as epoprostenol-d4 and treprostinil-d4. this compound is unique in its specific binding affinity for the IP and EP1 receptors, which distinguishes it from other prostacyclin analogues . This unique binding profile makes this compound particularly useful in studying the pharmacological effects of iloprost and in developing therapeutic applications for conditions such as pulmonary arterial hypertension and severe frostbite .
List of Similar Compounds:- Epoprostenol-d4
- Treprostinil-d4
- Beraprost-d4
Biological Activity
Iloprost-d4 is a stable isotope-labeled analogue of iloprost, a synthetic prostacyclin (PGI2) analogue primarily used in research settings. This compound exhibits significant biological activities, particularly in the modulation of inflammation and vascular function. The following sections delve into its biological activity, supported by various studies and findings.
Overview of this compound
This compound is utilized as an internal standard for quantifying iloprost through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques . Its role as a stable isotope allows for precise measurement of iloprost levels in biological samples, which is crucial for understanding its pharmacokinetics and dynamics.
Iloprost acts as an agonist of the prostacyclin receptor (IP receptor), leading to vasodilation and inhibition of platelet aggregation. The biological effects are primarily mediated through several pathways, including:
- cAMP Pathway : Activation of adenylate cyclase increases intracellular cyclic AMP (cAMP), promoting vasodilation.
- Inhibition of Leukotriene D4 : Studies indicate that iloprost can inhibit leukotriene D4-induced reductions in coronary flow, showcasing its protective cardiovascular effects .
- Anti-inflammatory Effects : Iloprost has been shown to reduce pulmonary inflammation, particularly in models of acute respiratory distress syndrome (ARDS) by improving endothelial barrier function and decreasing pulmonary edema .
Biological Activity Data Table
The following table summarizes key biological activities and effects of this compound:
1. Therapeutic Iloprost during ARDS Trial (ThIlo Trial)
A multicenter, randomized phase II trial investigated the efficacy of inhaled iloprost in critically ill patients with ARDS. The study involved 150 patients treated with nebulized iloprost or saline for five days. Key findings included:
- Primary Endpoint : Improvement in oxygenation measured by the PaO2/FiO2 ratio.
- Secondary Endpoints : Reduction in all-cause mortality at 90 days and decreased duration of mechanical ventilation.
- Results : Preliminary results indicated significant anti-inflammatory effects and improved clinical outcomes for patients receiving iloprost .
2. Treatment of Severe Frostbite
A retrospective review examined the use of iloprost with and without recombinant tissue plasminogen activator (rt-PA) in 131 cases of severe frostbite. The study aimed to evaluate the efficacy of iloprost in enhancing perfusion and preventing tissue loss. Findings suggested that iloprost could improve limb salvage rates when used early in treatment protocols .
Research Findings
Recent studies have highlighted several critical findings regarding the biological activity of this compound:
- Endothelial Function : Iloprost improves endothelial function by reducing oxidative stress and enhancing nitric oxide availability.
- Pulmonary Protection : In animal models, iloprost has demonstrated a capacity to mitigate lung injury caused by ischemia-reperfusion events, indicating its potential therapeutic role beyond pulmonary conditions .
- Clinical Applications : The compound is being explored for various clinical applications, including treatment strategies for pulmonary hypertension and other vascular disorders due to its vasodilatory properties .
Properties
Molecular Formula |
C22H32O4 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i6D2,9D2 |
InChI Key |
HIFJCPQKFCZDDL-KFJXZQTLSA-N |
Isomeric SMILES |
[2H]C([2H])(C/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O)C([2H])([2H])C(=O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Origin of Product |
United States |
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